3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione 3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Brand Name: Vulcanchem
CAS No.: 494195-73-2
VCID: VC17417604
InChI: InChI=1S/C17H18N4S/c1-12-8-9-15(13(2)10-12)18-11-16-19-20-17(22)21(16)14-6-4-3-5-7-14/h3-10,18H,11H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C17H18N4S
Molecular Weight: 310.4 g/mol

3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

CAS No.: 494195-73-2

Cat. No.: VC17417604

Molecular Formula: C17H18N4S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione - 494195-73-2

Specification

CAS No. 494195-73-2
Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
IUPAC Name 3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H18N4S/c1-12-8-9-15(13(2)10-12)18-11-16-19-20-17(22)21(16)14-6-4-3-5-7-14/h3-10,18H,11H2,1-2H3,(H,20,22)
Standard InChI Key WVXQNQRSPAFCRW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3)C

Introduction

Structural Characteristics and Nomenclature

The core structure of 3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione consists of a 1,2,4-triazole ring substituted at three positions:

  • Position 3: A (2,4-dimethylanilino)methyl group (–CH₂–NH–C₆H₃(CH₃)₂-2,4)

  • Position 4: A phenyl ring (C₆H₅)

  • Position 5: A thione (–S–) group

This arrangement places the molecule within a class of N-alkylated triazole-thiones, which exhibit tautomerism between thione (C=S) and thiol (–SH) forms. The 2,4-dimethylanilino moiety introduces steric and electronic effects that influence solubility and reactivity .

Comparative Structural Analysis

Feature3-[(2,4-Dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC₁₈H₁₉N₅SC₉H₉N₃S
Key Substituents–(2,4-dimethylanilino)methyl, –Ph, –S–CH₃, –Ph, –SH
Tautomeric FormsThione ↔ ThiolThione ↔ Thiol
Pharmacophore RegionsTriazole core, thione, aromatic aminesTriazole core, thione

Synthetic Methodologies

General Synthesis of 1,2,4-Triazole-5-thiones

The synthesis of 1,2,4-triazole-5-thiones typically involves cyclization reactions of thiosemicarbazides or hydrazine derivatives. For example:

  • Hydrazide-Isothiocyanate Condensation:
    Reaction of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-4-yl]acetohydrazide with aryl isothiocyanates yields thiosemicarbazides, which undergo alkaline cyclization to form triazole-thiones .

    Thiosemicarbazide+NaOHTriazole-thione+H2O\text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{Triazole-thione} + \text{H}_2\text{O}
  • Microwave-Assisted Synthesis:
    Accelerated formation of benzimidazole-linked triazole-thiones using microwave irradiation (MWI) in dimethylformamide (DMF) .

Targeted Synthesis of 3-[(2,4-Dimethylanilino)methyl] Derivatives

A plausible route for synthesizing the target compound involves:

  • S-Alkylation: Reacting 4-phenyl-1H-1,2,4-triazole-5-thione with 2-(chloromethyl)-N-(2,4-dimethylphenyl)aniline under basic conditions (K₂CO₃/acetone) .

  • Nucleophilic Substitution: Introducing the 2,4-dimethylanilino group via SN2 displacement, leveraging the thione's nucleophilic sulfur .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted poor aqueous solubility due to aromatic substituents; enhanced in polar aprotic solvents (DMF, DMSO) .

  • Thermal Stability: Triazole-thiones generally decompose above 200°C, with stability influenced by substituent electron-withdrawing/donating effects .

Spectroscopic Characterization

  • ¹H NMR: Expected signals at δ 2.2–2.4 ppm (CH₃ of dimethylaniline), δ 4.5–5.0 ppm (–CH₂–NH–), and δ 7.2–7.8 ppm (aromatic protons) .

  • IR: Strong absorption bands near 2550 cm⁻¹ (–SH tautomer) and 1250 cm⁻¹ (C=S) .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to minimize byproducts during S-alkylation.

  • In Vivo Studies: Evaluate toxicity profiles and therapeutic indices in preclinical models.

  • Structure-Activity Relationships (SAR): Systematically modify the anilino and phenyl groups to optimize pharmacodynamic properties.

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